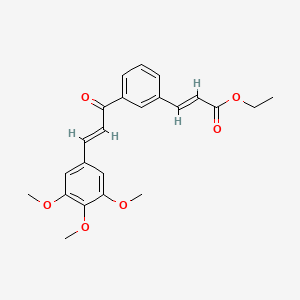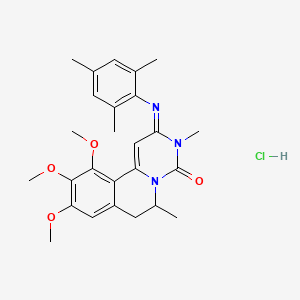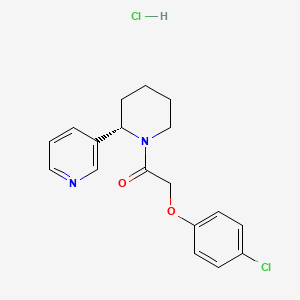
Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)- is a complex organic compound that features a piperidine ring, a chlorophenoxy group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)- typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenoxy and pyridinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenoxy and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidine derivatives with different substituents
- Compounds with similar functional groups, such as chlorophenoxy or pyridinyl groups
Uniqueness
Piperidine, 1-((4-chlorophenoxy)acetyl)-2-(3-pyridinyl)-, monohydrochloride, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
62784-20-7 |
|---|---|
Formule moléculaire |
C18H20Cl2N2O2 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H19ClN2O2.ClH/c19-15-6-8-16(9-7-15)23-13-18(22)21-11-2-1-5-17(21)14-4-3-10-20-12-14;/h3-4,6-10,12,17H,1-2,5,11,13H2;1H/t17-;/m0./s1 |
Clé InChI |
FZMGALGRLPKULT-LMOVPXPDSA-N |
SMILES isomérique |
C1CCN([C@@H](C1)C2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl.Cl |
SMILES canonique |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
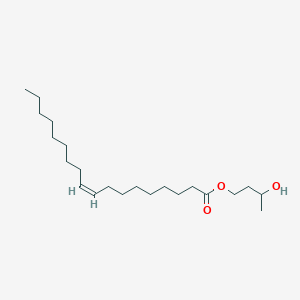
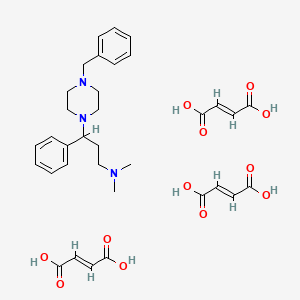

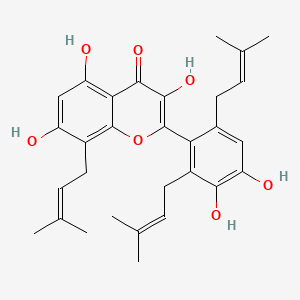

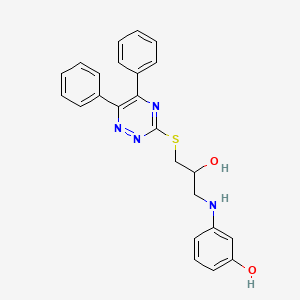
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
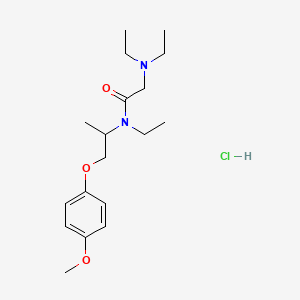
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)
